

# Potential applications of 3-Iodo-N-methyl-benzenamine in research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Iodo-N-methyl-benzenamine**

Cat. No.: **B1600550**

[Get Quote](#)

An In-Depth Technical Guide to the Research Applications of **3-Iodo-N-methyl-benzenamine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **3-Iodo-N-methyl-benzenamine**, a versatile chemical intermediate, and explores its potential applications in modern chemical and pharmaceutical research. We will delve into its structural significance, reactivity, and its role as a strategic building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development.

## Introduction: The Strategic Value of 3-Iodo-N-methyl-benzenamine

**3-Iodo-N-methyl-benzenamine**, with the CAS Number 61829-42-3, is an aromatic amine that holds significant potential for synthetic chemists.<sup>[1]</sup> Its structure, featuring an iodine atom at the meta-position relative to the N-methylamino group, provides a unique combination of reactivity and structural utility. The true value of this compound lies in the strategic placement of its functional groups. The N-methylamino group can influence the electronic properties of the aromatic ring and serve as a key interaction point in biologically active molecules. Crucially, the carbon-iodine bond is a highly effective handle for a variety of powerful synthetic transformations. Aryl iodides are excellent substrates for numerous palladium-catalyzed cross-coupling reactions, making the iodine atom a versatile leaving group for the introduction of new carbon-carbon and carbon-heteroatom bonds.<sup>[2]</sup> This reactivity is fundamental to modern

organic synthesis and drug discovery, allowing for the construction of complex molecular architectures from simpler precursors.

| Property          | Value                                    |
|-------------------|------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> IN         |
| Molecular Weight  | 233.05 g/mol                             |
| Appearance        | Light yellow to brown liquid             |
| Boiling Point     | 276.8±23.0 °C (Predicted)                |
| Density           | 1.779±0.06 g/cm <sup>3</sup> (Predicted) |
| CAS Number        | 61829-42-3                               |

(Data sourced from predicted values)[1]

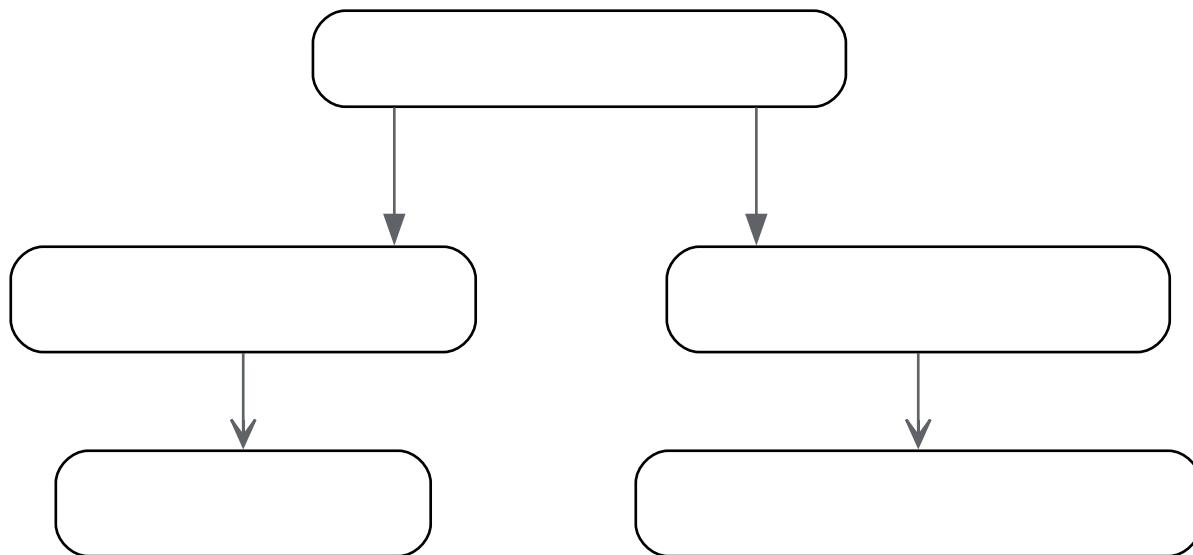
## Core Application: A Versatile Precursor in Cross-Coupling Reactions

The primary application of **3-Iodo-N-methyl-benzenamine** in research is its role as a substrate in transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, enabling the modular assembly of complex molecules. The high reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst makes this compound an ideal starting material.

### Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. Using **3-Iodo-N-methyl-benzenamine**, researchers can introduce a wide variety of aryl and heteroaryl substituents. This is particularly valuable in kinase inhibitor synthesis, where biaryl structures are common pharmacophores.[3] [4]

### Experimental Protocol: General Suzuki-Miyaura Coupling


- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **3-Iodo-N-methyl-benzenamine** (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 equiv.).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
- Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

## Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is indispensable for forging carbon-nitrogen bonds, coupling aryl halides with amines. This reaction allows for the synthesis of diarylamines or aryl-alkylamines, which are prevalent motifs in pharmaceuticals. Starting with **3-Iodo-N-methyl-benzenamine**, a diverse range of primary and secondary amines can be coupled to the aromatic ring, providing access to novel chemical space.<sup>[3]</sup>

## Workflow for Cross-Coupling Diversification

Below is a diagram illustrating how **3-Iodo-N-methyl-benzenamine** can be used as a central scaffold for diversification through Suzuki and Buchwald-Hartwig cross-coupling reactions.



[Click to download full resolution via product page](#)

Caption: Diversification of the **3-Iodo-N-methyl-benzenamine** scaffold.

## Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.<sup>[3]</sup> Consequently, kinase inhibitors are a major class of targeted therapeutics. The design of kinase inhibitors often relies on "privileged scaffolds" that can effectively bind to the ATP-binding pocket of kinases.<sup>[4]</sup>

**3-Iodo-N-methyl-benzenamine** serves as a valuable starting material for building libraries of potential kinase inhibitors. The benzenamine core can act as a hinge-binding motif, while the site of the iodine atom provides a vector for exploring the solvent-exposed region of the kinase active site. Through cross-coupling reactions, diverse chemical functionalities can be introduced at this position to optimize potency, selectivity, and pharmacokinetic properties.

## Targeting the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that controls cell growth and survival. Mutations in this pathway are common drivers of cancer.<sup>[3]</sup> Kinase inhibitors targeting key components like BRAF and MEK are therefore of high interest. The synthesis of analogs of existing inhibitors or novel chemical entities can be facilitated by using **3-Iodo-N-methyl-benzenamine** as a key building block to introduce specific pharmacophoric elements.



[Click to download full resolution via product page](#)

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway.

## Role in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery.<sup>[5][6]</sup> These studies involve systematically modifying the structure of a hit compound and evaluating the impact of these changes on its biological activity. The goal is to identify the key structural features responsible for potency and selectivity.

**3-Iodo-N-methyl-benzenamine** is an excellent tool for SAR exploration. The iodo group can be readily substituted with a wide array of functional groups using the cross-coupling methodologies described previously. This allows medicinal chemists to rapidly generate a library of analogs, each with a specific modification at the 3-position. By comparing the biological data of these analogs, a clear picture of the SAR can be established, guiding the design of more potent and drug-like candidates.

## Hypothetical SAR Table for a Kinase Inhibitor Series

| Compound | R-Group (at 3-position)  | IC <sub>50</sub> (nM) | Rationale for Modification             |
|----------|--------------------------|-----------------------|----------------------------------------|
| Parent   | -I                       | >10,000               | Starting material                      |
| Analog 1 | -Phenyl                  | 5,200                 | Introduce simple aromatic group        |
| Analog 2 | -4-pyridyl               | 850                   | Introduce H-bond acceptor              |
| Analog 3 | -4-morpholinophenyl      | 150                   | Enhance solubility and polarity        |
| Analog 4 | -4-(dimethylamino)phenyl | 75                    | Introduce H-bond acceptor/basic center |

## Potential in Radioligand Development

The presence of an iodine atom makes **3-Iodo-N-methyl-benzenamine** a potential precursor for the synthesis of radioiodinated ligands for use in nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Radioiodine isotopes (e.g., <sup>123</sup>I, <sup>125</sup>I, <sup>131</sup>I) can be incorporated into molecules to create radiotracers that bind to specific biological targets *in vivo*.<sup>[7][8]</sup>

For example, a molecule derived from **3-Iodo-N-methyl-benzenamine** could be designed to target a specific neurotransmitter transporter or receptor in the brain.<sup>[7]</sup> The synthesis would involve replacing the non-radioactive iodine with a radioactive isotope. The resulting radioligand would allow researchers to visualize and quantify the density of the target in living subjects, providing invaluable information for neuroscience research and the diagnosis of neurological disorders.

## Experimental Protocol: General Radioiodination via Iododestannylation

Note: This is a generalized protocol. The synthesis of the necessary trialkyltin precursor from **3-Iodo-N-methyl-benzenamine** is a required preliminary step.

- Precursor Preparation: Dissolve the corresponding N-methyl-3-(trialkylstannyl)benzenamine precursor in a suitable solvent (e.g., ethanol, acetic acid).
- Radioiodide Addition: Add the radioactive sodium iodide (e.g., Na<sup>[123]I</sup>) to the solution.
- Oxidation: Introduce an oxidizing agent (e.g., chloramine-T, peracetic acid) to generate the electrophilic radioiodine species.
- Reaction: Allow the reaction to proceed for a short period (typically 5-30 minutes) at room temperature or with gentle heating.
- Quenching: Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).
- Purification: Purify the radiolabeled product using High-Performance Liquid Chromatography (HPLC) to separate it from unreacted radioiodide and other impurities.

## Conclusion

**3-Iodo-N-methyl-benzenamine** is more than just a simple chemical. It is a strategically designed building block that offers researchers a reliable and versatile entry point into complex molecular synthesis. Its primary utility in palladium-catalyzed cross-coupling reactions enables the efficient construction of C-C and C-N bonds, which is critical for generating diverse chemical libraries. This capability makes it an invaluable asset in the fields of medicinal chemistry for the development of targeted therapies like kinase inhibitors, in SAR studies for lead optimization, and in the synthesis of radioligands for advanced in vivo imaging. As synthetic methodologies continue to evolve, the applications for such well-positioned intermediates will undoubtedly expand, solidifying their role in accelerating scientific discovery.

## References

- BenchChem. (n.d.). Benzenemethanamine, 3-iodo-N-methyl- | 90389-93-8.
- Chemcasts. (n.d.). Thermophysical Properties of 3-Iodo-4-methylbenzenamine.
- PubChem. (n.d.). 3-iodo-N-methyl-N-(2-methylphenyl)benzamide | C15H14INO.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- BenchChem. (n.d.). 3-iodo-N-methylbenzamide | 90434-01-8.
- BenchChem. (n.d.). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.

- NIST. (n.d.). Benzenamine, 3-iodo-.
- NIST. (n.d.). Benzenamine, 3-iodo-.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline.
- MedChemExpress. (n.d.). 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3.
- ChemicalBook. (n.d.). **3-Iodo-N-Methyl-benzenaMine** | 61829-42-3.
- BenchChem. (n.d.). Application Notes and Protocols: 4-iodo-1-methyl-1H-pyrazol-3-amine in Medicinal Chemistry.
- Google Patents. (n.d.). WO2013089636A1 - Processes for manufacturing of a kinase inhibitor.
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- AChemBlock. (n.d.). **3-Iodo-N-methyl-benzenamine** 95% | CAS: 61829-42-3.
- ChemScene. (n.d.). 2-Iodo-N-methylbenzamide | 58084-22-3.
- PubMed. (n.d.). Evaluation of radioiodinated (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine as a ligand for brain norepinephrine transporter imaging.
- PubMed. (n.d.). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents.
- ACS Publications. (2020). Recent Advances in Synthetic Methods for Radioiodination. *The Journal of Organic Chemistry*.
- ChemRxiv. (n.d.). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature.
- Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.
- NIH. (n.d.). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization.
- NIH. (n.d.). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. PMC.
- PubChem. (n.d.). 3-Iodobenzylamine hydrochloride | C7H9ClIN.
- MDPI. (n.d.). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions.
- Fisher Scientific. (n.d.). 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3, TRC.
- ACS Publications. (n.d.). Synthesis and Characterization of Radioiodinated N-(3-Iodopropen-1-yl)-2. $\beta$ .-carbomethoxy-3. $\beta$ .-(4-chlorophenyl)tropanes: Potential Dopamine Reuptake Site Imaging Agents. *Journal of Medicinal Chemistry*.
- ACS Publications. (n.d.). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual.

- Unacademy. (n.d.). Nomenclature of Organic Compounds.
- Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-iodo- (CAS 540-37-4).
- PubMed. (2008). 2-N-Methyl modifications and SAR studies of manzamine A. Bioorganic & Medicinal Chemistry.
- PubMed. (1992). Binding properties of 3-[125I]iodophencyclidine, a new radioligand for N-methyl-D-aspartate-gated ionic channels. Journal of Neurochemistry.
- ResearchGate. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- ResearchGate. (n.d.). QSAR Study of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl)methyl)-N-(Substituted) Phenyl Benzamide as Antiulcer Agents.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry.
- PubMed. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Iodo-N-Methyl-benzenaMine | 61829-42-3 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 6. 2-N-Methyl modifications and SAR studies of manzamine A - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of radioiodinated (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine as a ligand for brain norepinephrine transporter imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Potential applications of 3-iodo-N-methyl-benzenamine in research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600550#potential-applications-of-3-iodo-n-methyl-benzenamine-in-research]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)